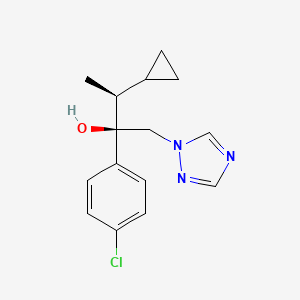

(2R,3S)-cyproconazole

Vue d'ensemble

Description

(2R,3S)-cyproconazole is a chiral triazole fungicide widely used in agriculture to protect crops from fungal diseases. It is known for its effectiveness in inhibiting the growth of fungi by interfering with the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-cyproconazole involves several steps, including the preparation of key intermediates and their subsequent transformation into the final product. One common method involves the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation and intramolecular cyclization to form oxazolidin-2-one derivatives. These derivatives are then subjected to ring-opening reactions to yield the desired this compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity while minimizing production costs. This includes using efficient catalysts, optimizing reaction conditions, and employing purification techniques such as crystallization and chromatography to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Metabolic Reactions

(2R,3S)-Cyproconazole undergoes extensive metabolism in biological systems, primarily involving oxidation and hydroxylation pathways :

| Reaction Type | Mechanism | Metabolites Identified |

|---|---|---|

| Oxidative elimination | Cleavage of the triazole ring via cytochrome P450 enzymes | 4-Chlorophenyl-cyclopropyl derivatives |

| Hydroxylation | Addition of -OH to the methyl-bearing carbon | Tertiary alcohol intermediates |

| Methyl oxidation | Sequential oxidation: methyl → carbinol → carboxylic acid | Carboxylic acid derivatives |

| Reductive elimination | Removal of the methyl group, forming benzyl alcohol → ketone | Benzyl alcohol, ketone derivatives |

These reactions reduce antifungal activity by disrupting the triazole moiety critical for targeting fungal CYP51 enzymes .

Synthetic Pathways

The industrial synthesis of this compound involves stereoselective steps :

Key Reactions:

-

Epoxidation

-

Substrate : 1-(4-Chlorophenyl)-2-cyclopropyl-1-acetone

-

Reagent : Sulfur ylide (generated from thioether + methyl sulfate)

-

Conditions : Weak-polar solvent (toluene/hexane), alkali (NaOH/KOH)

-

Product : 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane

-

-

Condensation with 1,2,4-Triazole

Enantiomer-Specific Reactivity

The (2R,3S)-enantiomer exhibits distinct binding interactions due to spatial arrangement:

These interactions suggest greater environmental persistence for this compound compared to other enantiomers .

Degradation in Environmental Matrices

This compound degrades via:

-

Hydrolysis : pH-dependent cleavage of the triazole ring (t₁/₂ = 14–30 days at pH 7) .

-

Photolysis : UV-induced radical formation at the cyclopropyl group.

Impurities and Side Reactions

Synthesis generates impurities due to:

Applications De Recherche Scientifique

Agricultural Applications

Fungicidal Properties

Cyproconazole is primarily employed as a fungicide to control a variety of fungal diseases affecting cereal crops, fruit trees, coffee, and sugar beet. It is effective against pathogens such as Puccinia graminis, Pseudocercosporella herpotrichoides, and Septoria species, which are responsible for significant crop losses . The compound functions by inhibiting the demethylation process in the synthesis of ergosterol, a crucial component of fungal cell membranes, thus impairing fungal growth while not affecting sporulation .

Formulations and Application Methods

Various formulations of cyproconazole exist, often combined with other fungicides to enhance efficacy. It can be applied via aerial spraying, ground application, or chemigation, with specific guidelines regarding re-entry intervals and maximum application rates to ensure safety and effectiveness .

Environmental Impact

While cyproconazole demonstrates significant agricultural benefits, it has been classified as potentially hazardous to aquatic organisms and has shown persistence in soil and water systems. Its use is regulated in many regions due to these environmental concerns .

Health-Related Research

Toxicological Studies

Recent studies have focused on the toxicological effects of cyproconazole on mammalian systems. Research indicates that exposure can lead to liver hypertrophy and alterations in thyroid hormone metabolism in rats . These findings raise concerns regarding reproductive toxicity and necessitate careful monitoring of cyproconazole residues in food products .

Combination Therapies

Investigations into the combination of cyproconazole with other compounds like tacrolimus have shown enhanced antifungal activity against pathogens such as Aspergillus niger and Fusarium oxysporum. This combination approach may offer new strategies for managing resistant fungal strains in both agriculture and clinical settings .

Case Studies

Mécanisme D'action

(2R,3S)-cyproconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol. Ergosterol is a crucial component of fungal cell membranes, and its inhibition disrupts membrane integrity, leading to fungal cell death. The molecular targets and pathways involved include the binding of this compound to the heme group of lanosterol 14α-demethylase, preventing the conversion of lanosterol to ergosterol .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2R,3R)-cyproconazole: Another stereoisomer of cyproconazole with similar antifungal properties but different stereochemistry.

Tebuconazole: A triazole fungicide with a similar mechanism of action but different chemical structure.

Propiconazole: Another triazole fungicide with a broader spectrum of activity.

Uniqueness

(2R,3S)-cyproconazole is unique due to its specific stereochemistry, which contributes to its high selectivity and potency against fungal pathogens. Its ability to inhibit ergosterol biosynthesis with high specificity makes it a valuable tool in both agricultural and scientific research .

Activité Biologique

(2R,3S)-Cyproconazole is a triazole fungicide primarily utilized in agricultural practices to combat various fungal pathogens affecting crops. Its biological activity is characterized by its mechanism of action, metabolism, and toxicological profile. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity of this compound.

Cyproconazole functions as an inhibitor of sterol 14α-demethylation , a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, cyproconazole disrupts membrane integrity and function, leading to cell death in susceptible fungi. This mode of action is common among azole fungicides and contributes to the broad-spectrum efficacy of cyproconazole against various fungal pathogens.

Metabolism

The metabolism of this compound has been studied extensively in animal models. Key findings include:

- Absorption and Excretion : Cyproconazole is rapidly absorbed (approximately 86%) from the gastrointestinal tract in rats and is primarily excreted via urine and feces within 168 hours post-administration .

- Metabolic Pathways : The predominant metabolic reactions include oxidative elimination of the triazole ring and hydroxylation at the carbon bearing the methyl group. A total of 35 metabolites have been identified, with varying percentages recovered from urine and feces .

- Tissue Distribution : Residues are mainly found in the liver and adrenals, with minimal accumulation in other tissues, indicating a low potential for bioaccumulation .

Toxicological Profile

The toxicological evaluation of cyproconazole reveals moderate acute toxicity levels:

- LD50 Values : The median lethal dose (LD50) for oral administration in mice is approximately 200 mg/kg body weight, while for female rats it is 350 mg/kg body weight. Dermal exposure shows an LD50 greater than 2000 mg/kg body weight .

- Carcinogenicity Studies : Long-term studies indicate that cyproconazole does not exhibit carcinogenic effects in rats, with no evidence of tumorigenesis observed at relevant doses . The absence of genotoxicity was also confirmed through various tests.

Efficacy Against Fungal Pathogens

Cyproconazole has demonstrated significant efficacy against a range of fungal pathogens:

| Pathogen | Efficacy | Reference |

|---|---|---|

| Botrytis cinerea | High efficacy as a fungicide | |

| Fusarium spp. | Effective control in field trials | |

| Rhizoctonia solani | Broad-spectrum activity |

In combination with other fungicides like hymexazol, cyproconazole has shown enhanced antifungal activity through synergistic effects .

Case Studies

Several case studies highlight the practical applications and effectiveness of cyproconazole:

- Field Trials on Wheat : In trials conducted on wheat crops, cyproconazole significantly reduced the incidence of leaf rust and increased yield compared to untreated controls .

- Combination Therapy : A study investigating the combined use of tacrolimus with cyproconazole showed improved antifungal activity against resistant strains of fungi, suggesting potential for enhanced treatment regimens in agricultural settings .

Propriétés

IUPAC Name |

(2R,3S)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3/t11-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNOUKDBUJZYDE-XHDPSFHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CC1)[C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872883, DTXSID00872885 | |

| Record name | (2R,3S)-2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-(-)-Cyproconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94361-07-6, 138604-75-8 | |

| Record name | rel-(αS)-α-(4-Chlorophenyl)-α-[(1R)-1-cyclopropylethyl]-1H-1,2,4-triazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94361-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3S)-2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-(-)-Cyproconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.